molecular formula C23H26N4O3S B2876025 N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-19-6

N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2876025
CAS No.: 1021119-19-6
M. Wt: 438.55
InChI Key: XYVRGOVZJNSSSG-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H26N4O3S and its molecular weight is 438.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Novel pyrazolopyrimidine derivatives, including the structural family of the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrate significant potential in medicinal chemistry for developing new treatments against cancer and inflammatory diseases, highlighting the versatility of the pyrazolopyrimidine scaffold in drug design (Rahmouni et al., 2016).

Molecular Interaction Studies

Another area of interest is the molecular interaction of pyrazole derivatives with specific receptors, such as the CB1 cannabinoid receptor. Studies on analogs of the compound of interest have provided insights into the binding modes and structure-activity relationships critical for antagonist activity against this receptor, offering a pathway to the development of drugs targeting cannabinoid-mediated pathways (Shim et al., 2002).

Antifungal Activity Research

The exploration of pyrazole derivatives extends into the development of antifungal agents. Synthesized compounds from this chemical family have shown moderate to significant antifungal activities against various phytopathogenic fungi, suggesting their utility in addressing fungal infections and in agricultural applications to protect crops from fungal diseases (Wu et al., 2012).

Chemical Synthesis and Characterization

Research on the synthesis and characterization of pyrazolo[3,4-b]pyridine derivatives sheds light on the chemistry underlying the generation of these compounds. Such studies contribute to the understanding of their chemical behavior, potential as building blocks in organic synthesis, and applications in developing new materials or chemical entities with unique properties (Quiroga et al., 1999).

Biochemical Analysis

Biochemical Properties

This compound has been identified as a potent and selective GIRK1/2 activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells . The compound interacts with these channels, potentially influencing their function and the overall biochemical reactions within the cell.

Cellular Effects

The effects of N-cyclopentyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide on cells are primarily related to its role as a GIRK channel activator . By activating these channels, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Properties

IUPAC Name

N-cyclopentyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-15-21-19(23(28)24-17-9-5-6-10-17)13-20(16-7-3-2-4-8-16)25-22(21)27(26-15)18-11-12-31(29,30)14-18/h2-4,7-8,13,17-18H,5-6,9-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVRGOVZJNSSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CCCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.